![molecular formula C16H23NO4 B13459821 3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid](/img/structure/B13459821.png)
3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid
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Overview
Description
3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid is a synthetic organic compound with the molecular formula C16H23NO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid typically involves the protection of an amino group using a tert-butoxycarbonyl (Boc) groupCommon reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) and 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the Boc-protected amino group.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with palladium on carbon (Pd/C) for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: It is used in the development of pharmaceutical compounds, including enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid involves the protection of amino groups through the formation of a Boc-protected intermediate. This intermediate can then undergo various chemical transformations, depending on the specific reaction conditions and reagents used . The molecular targets and pathways involved in these reactions are typically related to the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-[(tert-butoxycarbonyl)amino]propanoic acid: This compound has a similar structure but lacks the 2,4-dimethylphenyl group.
Nα-Boc-L-2,3-diaminopropionic acid: Another similar compound used in peptide synthesis.
Uniqueness
The uniqueness of 3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid lies in its combination of the Boc-protected amino group and the 2,4-dimethylphenyl group. This combination provides unique reactivity and stability, making it valuable in various synthetic and research applications.
Biological Activity
3-{[(Tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid, also known as Boc-DMPA (Boc standing for tert-butoxycarbonyl), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of Boc-DMPA, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : 3-((tert-butoxycarbonyl)amino)-3-(2,4-dimethylphenyl)propanoic acid
- Molecular Formula : C17H25NO4
- CAS Number : 2227989-55-9
- Molecular Weight : 307.39 g/mol
- Purity : ≥95% .
Boc-DMPA's biological activity can be attributed to its structural features that interact with various biological targets:
- Toll-like Receptor (TLR) Modulation :
- Antiviral and Anti-inflammatory Activities :
Biological Activity Data
Study 1: TLR Activation
In a study examining structure-activity relationships (SAR) of TLR agonists, Boc-DMPA was tested alongside other derivatives. It was found that modifications in the carbonyl orientation significantly affected TLR activity, indicating that Boc-DMPA could be optimized for enhanced immunomodulatory effects .
Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of β-amino acid derivatives. Boc-DMPA was included in a series of compounds screened for efficacy against influenza virus. The results demonstrated that certain structural modifications led to increased potency against neuraminidase, suggesting potential therapeutic applications in antiviral drug development .
Study 3: Inflammation Model
Boc-DMPA was evaluated in an animal model for its anti-inflammatory effects. The compound significantly reduced carrageenan-induced edema in mice, comparable to established anti-inflammatory agents like dexamethasone. This highlights its potential as a therapeutic candidate for inflammatory diseases .
Properties
Molecular Formula |
C16H23NO4 |
---|---|
Molecular Weight |
293.36 g/mol |
IUPAC Name |
3-(2,4-dimethylphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO4/c1-10-6-7-12(11(2)8-10)13(9-14(18)19)17-15(20)21-16(3,4)5/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19) |
InChI Key |
KPVSQNHLJMHYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(CC(=O)O)NC(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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